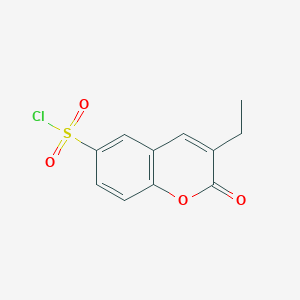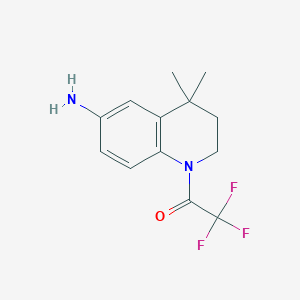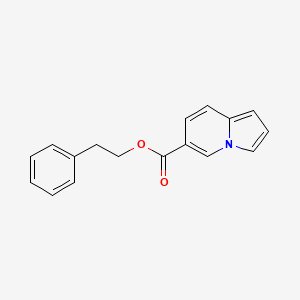
Phenethyl indolizine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl indolizine-6-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound consists of an indolizine core with a phenethyl group and a carboxylate group attached at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl indolizine-6-carboxylate can be achieved through several methods. One common approach involves the use of pyridine or pyrrole scaffolds. The synthesis typically involves the formation of the indolizine core through cyclization reactions. For example, the Scholtz or Chichibabin reactions are classical methodologies used for the synthesis of indolizines . Transition metal-catalyzed reactions and oxidative coupling approaches have also been developed to achieve specific substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenethyl indolizine-6-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenethyl indolizine-6-carboxylate can be compared with other similar compounds such as:
Indole derivatives: Indole and its derivatives are well-known for their biological activities and are used in various therapeutic applications.
Indolizidine alkaloids: These compounds share a similar indolizine core and exhibit diverse biological activities.
Pyrrole derivatives: Pyrrole-based compounds are also important in medicinal chemistry and materials science.
This compound is unique due to its specific substitution pattern and the presence of the phenethyl and carboxylate groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-phenylethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-12-10-14-5-2-1-3-6-14)15-8-9-16-7-4-11-18(16)13-15/h1-9,11,13H,10,12H2 |
InChI-Schlüssel |
CBBSJXPPQIVNEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

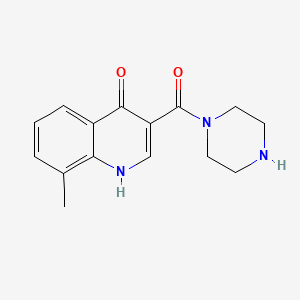
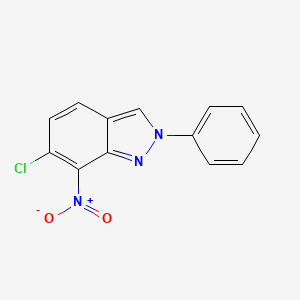
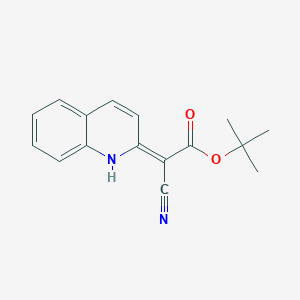
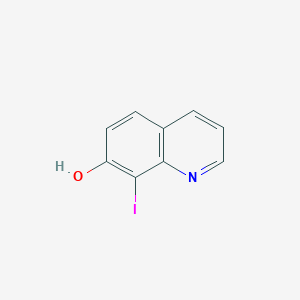
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)
![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)

